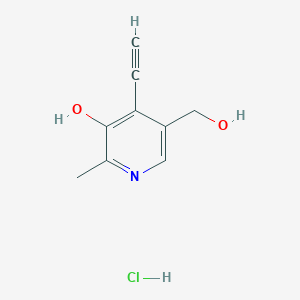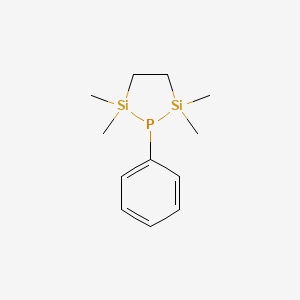![molecular formula C16H14N2S B14495369 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole CAS No. 64851-03-2](/img/structure/B14495369.png)
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole is a compound that features a fluorenyl group attached to a dihydroimidazole ring via a sulfanyl linkage
Méthodes De Préparation
The synthesis of 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 9H-fluoren-9-thiol with 4,5-dihydro-1H-imidazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or 1,4-dioxane and may be catalyzed by a base to enhance the reaction rate .
Analyse Des Réactions Chimiques
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the fluorenyl group or the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenyl group, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism by which 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorenyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole include:
2-[(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole: This compound also features a fluorenyl group but is linked to a thiazole ring instead of an imidazole ring.
2-[(9H-Fluoren-2-yl)aryl]-1H-benzimidazole: This compound has a similar fluorenyl group but is attached to a benzimidazole ring, which affects its chemical properties and applications.
Propriétés
Numéro CAS |
64851-03-2 |
|---|---|
Formule moléculaire |
C16H14N2S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylsulfanyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C16H14N2S/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)19-16-17-9-10-18-16/h1-8,15H,9-10H2,(H,17,18) |
Clé InChI |
CNSDECFVBCLCCI-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)SC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
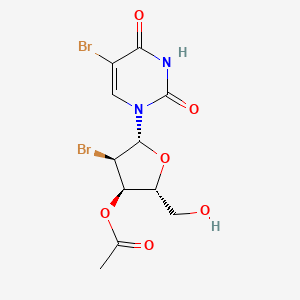
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
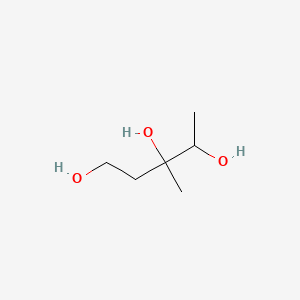
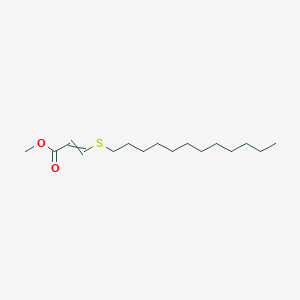
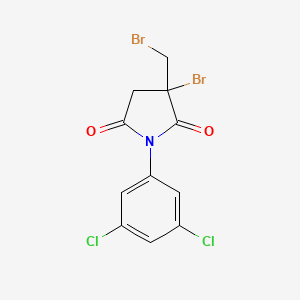
phosphanium](/img/structure/B14495342.png)
![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
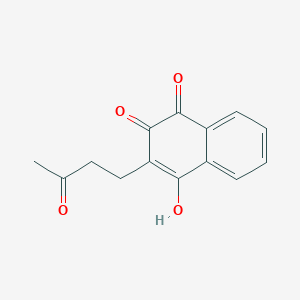
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
